molecular formula C17H17N3OS B5642685 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 333329-19-4

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B5642685
CAS No.: 333329-19-4
M. Wt: 311.4 g/mol
InChI Key: TVPQYKDHFUUDKK-UHFFFAOYSA-N
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Description

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative with a benzyl-substituted carboxamide group. Its molecular formula is C₁₇H₁₆ClN₃OS (IUPAC name: 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) . This compound serves as a versatile synthon for polyheterocyclic systems due to its reactive 3-amino and carboxamide groups, enabling diverse chemical modifications . Its structural analogs have demonstrated applications as kinase inhibitors (e.g., Pim-1), antiplasmodial agents, and modulators of muscarinic acetylcholine receptors (M4 PAMs) .

Properties

IUPAC Name

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-10-8-11(2)20-17-13(10)14(18)15(22-17)16(21)19-9-12-6-4-3-5-7-12/h3-8H,9,18H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPQYKDHFUUDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves the condensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid with benzylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Allosteric Modulation

One of the primary applications of this compound is as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). Research indicates that it enhances synaptic transmission in the hippocampus, suggesting potential therapeutic effects in cognitive disorders such as Alzheimer's disease. A notable study published in Nature Chemical Biology highlighted its role in modulating synaptic transmission, demonstrating its efficacy in enhancing neurotransmission through M4 mAChR .

2. Anticancer Activity

Preliminary investigations have shown that 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide exhibits cytotoxic effects against various cancer cell lines. In vitro studies suggest that the compound induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .

Data Table: Summary of Pharmacological Studies

Study ReferenceApplication AreaFindings
Nature Chemical Biology (2008)Allosteric modulationEnhances hippocampal synaptic transmission via M4 mAChR
In vitro studiesAnticancer activityInduces apoptosis in cancer cell lines

Case Studies

Case Study 1: Cognitive Enhancement

In a controlled study involving animal models, researchers administered 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide to assess its effects on memory and learning. The results indicated significant improvements in cognitive function compared to control groups. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on breast and lung cancer cell lines to evaluate the cytotoxicity of the compound. The results demonstrated a dose-dependent response where higher concentrations led to increased cell death rates. This case underscores the compound's potential as a lead structure for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs in Kinase Inhibition

Compound 2 (3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide)

  • Structure : Bromo substitution at position 5.
  • Activity : Intermediate in synthesizing Pim-1 inhibitors. Derivatives (e.g., 3b , 3c ) showed IC₅₀ values of 0.41–3.38 µM against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines .
  • Key Data :
Compound IC₅₀ (MCF7, µM) IC₅₀ (HCT116, µM)
3b 0.41 ± 0.03 0.42 ± 0.01
3j 3.38 ± 0.12 2.94 ± 0.09

The bromo substituent enhances electrophilicity, improving binding to kinase active sites. However, bulkier groups (e.g., aryl) reduce activity, highlighting the importance of steric compatibility .

Antiplasmodial Thienopyridines

KuSaSch100/101 (3-amino-N-(4-chlorophenyl/fluorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide)

  • Structure: Cyclopenta ring fused to thienopyridine core; 4-phenyl and halogenated aryl substitutions.
  • Synthesis : Yields ranged from 36% to 97.9% , with melting points <250°C, indicating thermal stability .
  • Comparison : The 4-phenyl group enhances π-π stacking with parasitic targets, while halogenated aryl groups improve lipophilicity and membrane permeability compared to the benzyl group in the target compound .

M4 PAM Scaffolds

ML253 (Parent Compound)

  • Structure: Original 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core.
  • Activity : Moderate M4 receptor potency but significant cytochrome P450 (CYP) inhibition.
  • Improvements: Replacement with tricyclic cores (e.g., pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine) reduced CYP inhibition and achieved low nanomolar potency (e.g., EC₅₀ = 12 nM) .

FOXM1 Inhibitors

FDI-6 (3-amino-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide)

  • Structure : Fluorophenyl and trifluoromethyl substitutions.
  • Activity : Suppressed FOXM1 expression in cancer cells, with cytotoxicity linked to electron-withdrawing groups enhancing target binding .
  • SAR : Electron-withdrawing substituents (e.g., -CF₃, -F) improve activity over electron-donating groups .

Polyheterocyclic Derivatives

N-Morpholino/Piperidino Derivatives

  • Structure: Morpholino or piperidino groups appended to the carboxamide.
  • Activity : High molecular weights (643–743 g/mol) and yields (86–88%) .
  • Thermal Stability : Decomposition points >300°C, suitable for high-temperature applications .

Structural Modifications and Activity Trends

Compound Class Key Substituent Biological Target Potency/Activity Reference
Pim-1 Inhibitors 5-Bromo Kinases IC₅₀ = 0.41–3.38 µM
Antiplasmodial Agents 4-Phenyl, Halogenated Plasmodium Moderate activity
M4 PAMs Tricyclic Core Muscarinic Receptor M4 EC₅₀ = 12 nM
FOXM1 Inhibitors -CF₃, -F Transcription Factor Cytotoxic activity

Biological Activity

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C17H18N3OSC_{17}H_{18}N_3OS and a molecular weight of approximately 318.41 g/mol. Its structure features a thieno[2,3-b]pyridine core substituted with an amino group and a benzyl moiety, contributing to its biological properties.

The biological activity of 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is mediated through various mechanisms depending on the target receptor or enzyme:

  • Muscarinic Acetylcholine Receptor Modulation : This compound acts as an allosteric potentiator of the M4 muscarinic acetylcholine receptor. It enhances the receptor's affinity for acetylcholine, leading to increased downstream signaling pathways that affect neurotransmission and cognitive functions.
  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound exhibit anticonvulsant properties. The structure-activity relationship indicates that modifications at specific sites can enhance efficacy against seizure models .

Biological Activities

The following table summarizes key biological activities associated with 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide:

Activity Type Description Reference
Muscarinic ReceptorAllosteric potentiation of M4 receptor leading to enhanced cholinergic signaling
AnticonvulsantDemonstrated efficacy in maximal electroshock seizure models
AntimicrobialPotential antibacterial properties against Gram-positive bacteria
Anti-inflammatoryInhibitory effects on inflammatory mediators such as COX enzymes

Case Studies and Experimental Findings

  • Muscarinic Receptor Modulation :
    • In vitro studies demonstrated that 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide significantly increased the binding affinity of acetylcholine to the M4 receptor in neuronal cell lines. This potentiation was linked to improved cognitive function in animal models.
  • Anticonvulsant Activity :
    • A series of experiments evaluated the anticonvulsant effects using the maximal electroshock seizure (MES) model. Compounds related to this structure showed ED50 values comparable to established anticonvulsants like phenobarbital, suggesting a promising therapeutic profile for seizure disorders .
  • Antimicrobial Properties :
    • Studies assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) indicating potential for development into therapeutic agents for bacterial infections .

Structure-Activity Relationship (SAR)

The effectiveness of 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can be influenced by structural modifications:

  • Substituents on the benzyl group can significantly alter receptor binding and biological activity.
  • The presence of electron-withdrawing groups tends to enhance activity against certain targets while electron-donating groups may reduce efficacy.

Q & A

Q. What are the common synthetic routes for 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide?

The compound is synthesized via multi-step reactions starting from thieno[2,3-b]pyridine precursors. A typical approach involves:

  • Step 1 : Reacting 3-cyano-4,6-dimethylthieno[2,3-b]pyridine with thiourea or thiocarbonyl reagents under acidic/basic conditions to form the carboxamide core .
  • Step 2 : Introducing the N-benzyl group via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis (e.g., 8-hour reflux in ethanolic sodium ethoxide) can enhance cyclization efficiency .
  • Purification : Column chromatography or recrystallization is used to isolate the product, followed by characterization via NMR and mass spectrometry .

Q. How is the structural integrity of this compound confirmed?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and aromaticity of the thienopyridine core .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/S ratios .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings focus on:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer studies : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC50_{50} values .
  • Dose-response curves : To establish potency and selectivity indices compared to standard drugs like doxorubicin .

Advanced Research Questions

Q. How can synthesis conditions be optimized to address low yields or impurities?

Challenges include side reactions during benzylation or cyclization. Methodological improvements involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
  • Catalyst screening : Transition metals (e.g., Pd/C) may enhance coupling efficiency for N-benzylation .
  • In-line monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times .

Q. How do structural modifications influence bioactivity in SAR studies?

Systematic substitution studies reveal:

  • Benzyl group variations : Electron-withdrawing groups (e.g., -Cl on the phenyl ring) enhance anticancer activity by 30–50% compared to methoxy substituents .
  • Methyl group positioning : 4,6-Dimethyl groups optimize steric compatibility with target proteins (e.g., kinase active sites) .
  • Assay design : Parallel testing of analogs in kinase inhibition panels (e.g., PIM-1, EGFR) identifies selectivity drivers .

Q. How should researchers resolve contradictions in reported biological data?

Discrepancies arise from assay variability or substituent effects. Strategies include:

  • Standardized protocols : Replicate studies using CLSI guidelines for antimicrobial tests or NCI-60 panels for cancer assays .
  • Meta-analysis : Compare data across analogs (e.g., 3-amino-N-(4-methoxyphenyl) derivatives) to isolate substituent-specific trends .
  • Mechanistic validation : Use siRNA knockdown or competitive binding assays to confirm target engagement .

Q. What computational tools are suitable for predicting binding modes?

Molecular docking and dynamics simulations guide mechanistic hypotheses:

  • Software : AutoDock Vina or Schrödinger Suite for docking into kinase domains (e.g., PIM-1) .
  • Parameterization : AMBER force fields simulate ligand-protein interactions over 100-ns trajectories to assess stability .
  • Validation : Cross-check docking scores with experimental IC50_{50} values to refine predictive models .

Q. How can mechanistic studies elucidate its pharmacological mode of action?

Advanced methodologies include:

  • Kinase profiling : Screen against 100+ kinases to identify primary targets (e.g., FLT3, ABL1) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein-ligand complex stability .
  • Transcriptomics : RNA-seq analysis of treated cells to map downstream pathways (e.g., apoptosis, cell cycle arrest) .

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